molecular formula C13H17ClN2O2 B4767358 1-(5-chloro-2-nitrobenzyl)azepane

1-(5-chloro-2-nitrobenzyl)azepane

Cat. No.: B4767358
M. Wt: 268.74 g/mol
InChI Key: KHQZSUXWJWCJLL-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-Nitrobenzyl)Azepane is a seven-membered azepane ring substituted with a benzyl group bearing chloro (Cl) at position 5 and nitro (NO₂) at position 2. Its molecular formula is C₁₂H₁₅ClN₂O₂ (calculated molecular weight: 266.71 g/mol). The nitro group enhances electron-withdrawing properties, while the chloro substituent contributes to lipophilicity.

Properties

IUPAC Name

1-[(5-chloro-2-nitrophenyl)methyl]azepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c14-12-5-6-13(16(17)18)11(9-12)10-15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQZSUXWJWCJLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198589
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-nitrobenzyl)azepane typically involves the following steps:

    Nitration of 5-chlorobenzyl chloride: The starting material, 5-chlorobenzyl chloride, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 5-chloro-2-nitrobenzyl chloride.

    Formation of azepane ring: The 5-chloro-2-nitrobenzyl chloride is then reacted with azepane in the presence of a base, such as sodium hydroxide, to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-nitrobenzyl)azepane undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Reduction: 1-(5-amino-2-nitrobenzyl)azepane.

    Substitution: Products depend on the nucleophile used, such as 1-(5-substituted-2-nitrobenzyl)azepane derivatives.

Scientific Research Applications

1-(5-Chloro-2-nitrobenzyl)azepane has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its ability to interact with biological targets.

    Materials Science: The compound is studied for its potential use in the synthesis of novel materials with specific properties, such as polymers or coatings.

    Chemical Biology: It is used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-nitrobenzyl)azepane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

1-[(4-Chloro-3-Nitrophenyl)Carbonyl]Azepane

  • Molecular Formula : C₁₃H₁₅ClN₂O₃
  • Key Differences: Linker: Carbonyl (C=O) vs. benzyl (CH₂) in the target compound. Substituent Positions: 4-Cl, 3-NO₂ vs. 5-Cl, 2-NO₂.
  • Implications : The benzyl linker in the target compound may enhance conformational flexibility and membrane permeability .

1-[(2-Chloro-1,3-Thiazol-5-yl)Methyl]Azepane

  • Molecular Formula : C₁₀H₁₅ClN₂S
  • Key Differences: Core Structure: Thiazole (heterocyclic) vs. benzene. Substituents: Single Cl on thiazole vs. Cl and NO₂ on benzene.
  • Implications : Thiazole’s electron-deficient nature may alter binding interactions in biological systems compared to the nitrobenzyl group .

AM-1220 Azepane

  • Structure: (1-((1-Methylazepan-3-yl)Methyl)-1H-Indol-3-yl)(Naphthalen-1-yl)Methanone
  • Key Differences: Core: Indole-naphthyl methanone vs. nitrobenzyl-azepane. Complexity: Larger molecular weight (>400 g/mol) and higher logP (estimated >5).
  • Implications: Likely targets cannabinoid receptors, unlike the target compound, which lacks an indole moiety .

5-(Azepane-1-Sulfonyl)-N-[2-(Azepan-1-yl)Ethyl]-2-Chlorobenzamide

  • Molecular Formula : C₂₁H₃₂ClN₃O₃S
  • Key Differences :
    • Functional Groups : Sulfonyl (SO₂) and dual azepane rings vs. nitrobenzyl.
    • logP : 4.03 (higher lipophilicity) vs. estimated ~3.5 for the target compound.

N1-(5-Chloro-2-Methylphenyl)-4-(2,4-Dichlorobenzyl)-1,4-Diazepane-1-Carbothioamide

  • Molecular Formula : C₂₀H₂₂Cl₃N₃S
  • Key Differences :
    • Core : 1,4-Diazepane (two nitrogen atoms) vs. azepane.
    • Substituents : Carbothioamide and multiple Cl atoms.
  • Implications: The carbothioamide group introduces hydrogen-bond donor properties absent in the target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups logP Notable Features
1-(5-Chloro-2-Nitrobenzyl)Azepane C₁₂H₁₅ClN₂O₂ 266.71 Nitro, Chloro, Azepane ~3.5 High conformational flexibility
1-[(4-Chloro-3-Nitrophenyl)Carbonyl]Azepane C₁₃H₁₅ClN₂O₃ 282.72 Carbonyl, Nitro, Chloro ~2.8 Increased polarity
1-[(2-Chloro-1,3-Thiazol-5-yl)Methyl]Azepane C₁₀H₁₅ClN₂S 230.75 Thiazole, Chloro ~2.5 Electron-deficient heterocycle
5-(Azepane-1-Sulfonyl)-N-[2-(Azepan-1-yl)Ethyl]-2-Chlorobenzamide C₂₁H₃₂ClN₃O₃S 442.02 Sulfonyl, Dual Azepane 4.03 Enhanced H-bonding capacity
N1-(5-Chloro-2-Methylphenyl)-4-(2,4-Dichlorobenzyl)-1,4-Diazepane-1-Carbothioamide C₂₀H₂₂Cl₃N₃S 442.83 Carbothioamide, Multiple Cl ~4.2 Dual chloro substitution

Research Findings and Implications

  • Structural Flexibility : The benzyl linker in this compound may improve bioavailability compared to carbonyl-linked analogs .
  • Lipophilicity : Nitro and chloro substituents balance logP (~3.5), making it suitable for crossing biological membranes, unlike sulfonyl-containing analogs with higher logP .
  • Pharmacological Potential: While AM-1220 targets cannabinoid receptors, the target compound’s nitro group may favor interactions with nitroreductase enzymes or aromatic hydrocarbon receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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